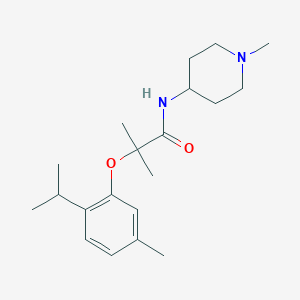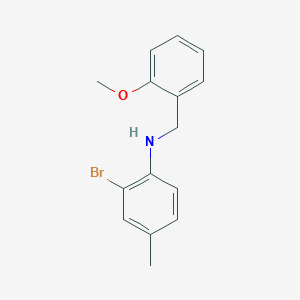
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first discovered by scientists at Merck & Co. in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide works by selectively blocking the dopamine D4 receptor, which is primarily found in the prefrontal cortex of the brain. By blocking this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which can have a significant impact on mood, cognition, and behavior.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, this compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. This suggests that it may have a broad range of effects on brain function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and brain function. However, one limitation of using this compound is that it may not fully replicate the effects of natural dopamine signaling, as it only blocks one specific receptor subtype.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs that affect the dopamine system. Another potential application is in the treatment of cognitive deficits associated with psychiatric disorders, such as schizophrenia and ADHD. Additionally, further research is needed to fully understand the long-term effects of this compound on brain function and behavior.
Synthesemethoden
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps, starting with the reaction of 2-isopropyl-5-methylphenol with propionyl chloride to form 2-isopropyl-5-methylphenyl propionate. This intermediate is then reacted with N-methylpiperidine and methyl magnesium bromide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropyl-5-methylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)17-8-7-15(3)13-18(17)24-20(4,5)19(23)21-16-9-11-22(6)12-10-16/h7-8,13-14,16H,9-12H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDOPHCLBCWOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)

